Cas no 1017788-14-5 (3-amino-2-(1,3-benzothiazol-2-yl)propanoic acid)

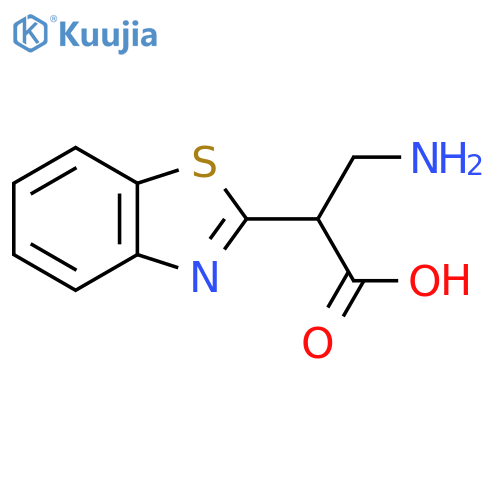

1017788-14-5 structure

商品名:3-amino-2-(1,3-benzothiazol-2-yl)propanoic acid

3-amino-2-(1,3-benzothiazol-2-yl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-amino-2-(1,3-benzothiazol-2-yl)propanoic acid

- 1017788-14-5

- EN300-1826402

-

- インチ: 1S/C10H10N2O2S/c11-5-6(10(13)14)9-12-7-3-1-2-4-8(7)15-9/h1-4,6H,5,11H2,(H,13,14)

- InChIKey: ZTVNWKMWNUWCKQ-UHFFFAOYSA-N

- ほほえんだ: S1C2C=CC=CC=2N=C1C(C(=O)O)CN

計算された属性

- せいみつぶんしりょう: 222.04629874g/mol

- どういたいしつりょう: 222.04629874g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 250

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.3

- トポロジー分子極性表面積: 104Ų

3-amino-2-(1,3-benzothiazol-2-yl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1826402-0.5g |

3-amino-2-(1,3-benzothiazol-2-yl)propanoic acid |

1017788-14-5 | 0.5g |

$1262.0 | 2023-09-19 | ||

| Enamine | EN300-1826402-1.0g |

3-amino-2-(1,3-benzothiazol-2-yl)propanoic acid |

1017788-14-5 | 1g |

$1315.0 | 2023-06-03 | ||

| Enamine | EN300-1826402-0.1g |

3-amino-2-(1,3-benzothiazol-2-yl)propanoic acid |

1017788-14-5 | 0.1g |

$1157.0 | 2023-09-19 | ||

| Enamine | EN300-1826402-5.0g |

3-amino-2-(1,3-benzothiazol-2-yl)propanoic acid |

1017788-14-5 | 5g |

$3812.0 | 2023-06-03 | ||

| Enamine | EN300-1826402-0.25g |

3-amino-2-(1,3-benzothiazol-2-yl)propanoic acid |

1017788-14-5 | 0.25g |

$1209.0 | 2023-09-19 | ||

| Enamine | EN300-1826402-1g |

3-amino-2-(1,3-benzothiazol-2-yl)propanoic acid |

1017788-14-5 | 1g |

$1315.0 | 2023-09-19 | ||

| Enamine | EN300-1826402-5g |

3-amino-2-(1,3-benzothiazol-2-yl)propanoic acid |

1017788-14-5 | 5g |

$3812.0 | 2023-09-19 | ||

| Enamine | EN300-1826402-2.5g |

3-amino-2-(1,3-benzothiazol-2-yl)propanoic acid |

1017788-14-5 | 2.5g |

$2576.0 | 2023-09-19 | ||

| Enamine | EN300-1826402-10g |

3-amino-2-(1,3-benzothiazol-2-yl)propanoic acid |

1017788-14-5 | 10g |

$5652.0 | 2023-09-19 | ||

| Enamine | EN300-1826402-0.05g |

3-amino-2-(1,3-benzothiazol-2-yl)propanoic acid |

1017788-14-5 | 0.05g |

$1104.0 | 2023-09-19 |

3-amino-2-(1,3-benzothiazol-2-yl)propanoic acid 関連文献

-

Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272

-

M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209

-

Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798

-

Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155

1017788-14-5 (3-amino-2-(1,3-benzothiazol-2-yl)propanoic acid) 関連製品

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量